Cis-Configuration of methyl (2S,4S)-2-methylpiperidine-4-carboxylate Confers Greater Thermodynamic Stability than Its trans-Diastereomer
The (2S,4S) configuration of the target compound corresponds to a cis-relationship between the methyl and carbomethoxy groups. This cis-2,4-disubstituted piperidine system exhibits greater thermodynamic stability than its trans counterpart. Calculations and experimental observations for analogous 2,4-disubstituted piperidines indicate that the cis-isomer is more stable by approximately 7–12 kJ/mol due to reduced van der Waals repulsions [1].
| Evidence Dimension | Thermodynamic Stability |
|---|---|
| Target Compound Data | More stable conformation (cis) |
| Comparator Or Baseline | trans-diastereomer |
| Quantified Difference | ΔG ≈ 7–12 kJ/mol (class-level) |
| Conditions | Computational analysis and epimerization studies on 2,4-disubstituted piperidines |
Why This Matters
Higher stability indicates that the target compound is the thermodynamically favored product, simplifying synthesis and purification, and reducing the risk of unwanted epimerization during storage or subsequent reactions.
- [1] General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. (2023). eScholarship, University of California. Retrieved from https://escholarship.org/uc/item/4p43c2qf View Source
